molecular formula C13H9ClN2OS B046342 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 123772-37-2

6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No. B046342
M. Wt: 276.74 g/mol
InChI Key: CKEKNWYPPSGWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, also known as CPITC, is a synthetic compound that has gained attention in scientific research due to its potential as a cancer chemopreventive agent. CPITC belongs to the class of heterocyclic compounds and has a molecular weight of 301.78 g/mol.

Mechanism Of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in tumor growth and invasion. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde also induces the expression of tumor suppressor genes such as p53, which plays a crucial role in regulating cell growth and preventing tumor formation.

Biochemical And Physiological Effects

6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to have minimal toxicity and has been shown to be well-tolerated in animal studies. It has been found to have a favorable pharmacokinetic profile, with good absorption and distribution in the body. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory effects, which may be beneficial in the prevention of chronic diseases such as arthritis and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its low toxicity and good pharmacokinetic profile. It can be easily synthesized in the laboratory and has been found to be stable under various conditions. However, one limitation of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a chemopreventive agent against other types of cancers such as colon and pancreatic cancer. Further studies are also needed to elucidate its mechanisms of action and to identify potential biomarkers for its efficacy.

Synthesis Methods

6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-methylimidazole and thioacetamide. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied extensively for its potential as a chemopreventive agent against various types of cancers such as breast, prostate, and lung cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory and antioxidant properties.

properties

CAS RN

123772-37-2

Product Name

6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C13H9ClN2OS/c1-8-6-16-11(7-17)12(15-13(16)18-8)9-2-4-10(14)5-3-9/h2-7H,1H3

InChI Key

CKEKNWYPPSGWTG-UHFFFAOYSA-N

SMILES

CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O

synonyms

6-(4-CHLOROPHENYL)-2-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE

Origin of Product

United States

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